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molecular formula C11H10Br2Cl2N2O2 B8549127 2,3-Dibromo-N-[(3,4-dichlorophenyl)carbamoyl]butanamide CAS No. 61439-22-3

2,3-Dibromo-N-[(3,4-dichlorophenyl)carbamoyl]butanamide

Cat. No. B8549127
M. Wt: 432.92 g/mol
InChI Key: PEHXZPDBKPFTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036850

Procedure details

m.p: 196° - 197° C. (from 3,4-dichloroaniline and 2,3-dibromobutyryl isocyanate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[Br:10][CH:11]([CH:17]([Br:19])[CH3:18])[C:12]([N:14]=[C:15]=[O:16])=[O:13]>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:15]([NH:14][C:12](=[O:13])[CH:11]([Br:10])[CH:17]([Br:19])[CH3:18])=[O:16])[CH:6]=[CH:7][C:8]=1[Cl:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)N=C=O)C(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)NC(=O)NC(C(C(C)Br)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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